Cimadronate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cimadronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions, particularly involving the phosphonate groups, can lead to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Clinical Applications

- Osteoporosis Management

- Cancer-Related Bone Diseases

- Hypercalcemia of Malignancy

- Off-Label Uses

Case Study 1: Osteoporosis Post-Lung Transplantation

A clinical trial assessed the efficacy of this compound in improving bone mineral density in cystic fibrosis patients post-lung transplantation. Results indicated that patients treated with this compound had a notable increase in spine and femur BMD after two years compared to controls, highlighting its potential role in managing post-transplant osteoporosis .

Case Study 2: Renal Cell Carcinoma

In a documented case involving a patient with renal cell carcinoma exhibiting lung and bone metastases, treatment with this compound resulted in significant remission of metastatic lesions after three months of therapy. This case underscores the potential antitumor effects of bisphosphonates beyond their traditional use .

Efficacy Summary Table

Mecanismo De Acción

Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .

Comparación Con Compuestos Similares

Cimadronate is part of the bisphosphonate family, which includes other compounds such as:

- Etidronate

- Clodronate

- Pamidronate

- Alendronate

- Risedronate

- Ibandronate

- Tiludronate

Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .

Actividad Biológica

Cimadronate, also known as YM-175, is a nitrogen-containing bisphosphonate that has shown significant potential in the treatment of bone-related disorders, particularly in inhibiting bone resorption. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Osteoclasts are cells responsible for bone degradation, and their activity is crucial in conditions like osteoporosis and tumor-induced bone loss. The compound binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast formation and activity. This action is mediated through several pathways:

- Inhibition of V-ATPase Activity : this compound has been shown to inhibit the vacuolar ATPase (V-ATPase) enzyme in osteoclasts, which is essential for proton transport and acidification necessary for bone resorption .

- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in osteoclast precursors, further reducing the number of active osteoclasts and thus decreasing bone resorption rates .

Efficacy in Combination Therapy

This compound has been evaluated in combination with parathyroid hormone (PTH) to enhance anabolic effects on bone. Research indicates that the combination therapy results in significant increases in bone mineral density (BMD) compared to either treatment alone:

| Study | Treatment | Outcome | Duration |

|---|---|---|---|

| Mashiba et al. (1995) | PTH + this compound | Increased mid-femoral BMD; anabolic effect observed | 8 weeks |

| Zhang et al. (1998) | PTH + this compound | Enhanced BMD in both cancellous and cortical bone | 12 months |

These studies demonstrate that this compound does not blunt the anabolic response to PTH, making it a valuable option for patients requiring both anti-resorptive and anabolic therapies .

Comparative Studies

In comparative studies with other bisphosphonates, this compound has shown superior efficacy in certain contexts:

- A study involving aged ovariectomized rats demonstrated that concurrent treatment with PTH and this compound led to increased BMD without the adverse effects associated with other bisphosphonates .

- In human trials, patients receiving this compound exhibited significant improvements in BMD metrics compared to those treated with standard bisphosphonates alone .

Case Studies

- Renal Cell Carcinoma : A case report highlighted a patient with renal cell carcinoma who experienced significant remission of lung and bone metastases following treatment with this compound. The therapy resulted in improved quality of life and reduced skeletal-related events .

- Postmenopausal Osteoporosis : In a cohort of postmenopausal women, those treated with this compound alongside traditional therapies reported enhanced BMD at both lumbar spine and hip sites after one year of treatment, compared to control groups receiving monotherapy .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Side effects are similar to those observed with other bisphosphonates but may include gastrointestinal disturbances and acute phase reactions. Long-term studies suggest no significant over-mineralization or adverse skeletal effects when administered at recommended doses .

Propiedades

Número CAS |

32545-64-5 |

|---|---|

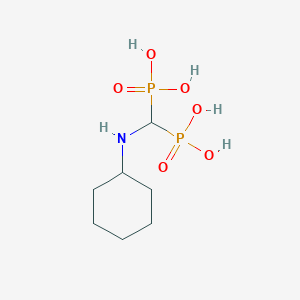

Fórmula molecular |

C7H17NO6P2 |

Peso molecular |

273.16 g/mol |

Nombre IUPAC |

[(cyclohexylamino)-phosphonomethyl]phosphonic acid |

InChI |

InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14) |

Clave InChI |

GBBBPWVJGMFZGX-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |

SMILES canónico |

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |

Sinónimos |

cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.